Méthotrexate

Vue d'ensemble

Description

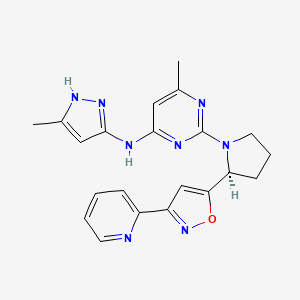

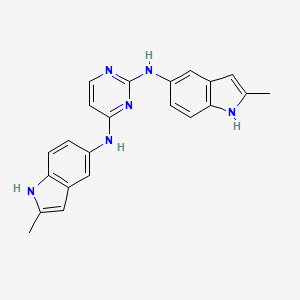

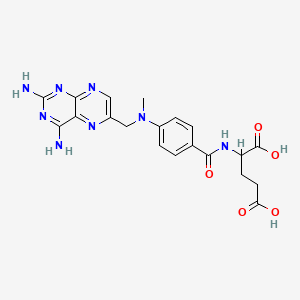

2-[[[4-[(2,4-diamino-6-pteridinyl)methyl-methylamino]phenyl]-oxomethyl]amino]pentanedioic acid is a member of folic acids.

An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.

Applications De Recherche Scientifique

Médicament antinéoplasique

Le méthotrexate est largement utilisé comme médicament antinéoplasique . Il est généralement utilisé pour le traitement de nombreuses tumeurs, telles que le cancer du sein, les tumeurs buccales et les lymphomes .

Traitement des maladies auto-immunes

En plus de son utilisation dans le traitement du cancer, le this compound est également largement utilisé comme médicament efficace pour plusieurs maladies auto-immunes, notamment le lupus, le psoriasis et la polyarthrite rhumatoïde .

Détection électrochimique

Le this compound peut être détecté à l'aide de méthodes de détection électrochimique . Un nano-hybride à faible coût composé de nanoboules de carbone (CNB) et de β-cyclodextrines (β-CD) a été préparé et appliqué comme matériau d'électrode pour développer un nouveau capteur électrochimique d'ATP .

Développement de méthodes de détection peu coûteuses et sensibles

Le développement de méthodes peu coûteuses, simples et sensibles pour le this compound est très important mais reste un défi . L'électrode modifiée au nano-hybride CNB-CD présente des performances de détection supérieures vis-à-vis de l'ATP .

Électrode modifiée au noir de nanocarbone

Un capteur électrochimique simple, peu coûteux et très sensible a été construit sur la base d'une électrode modifiée au noir de nanocarbone (NCB) . Les comportements électrochimiques de l'ATP à la fois sur la NCB/GCE et la GCE ont été étudiés .

Effets cardioprotecteurs

Le this compound a été étudié pour ses effets cardioprotecteurs . Cette étude visait à étudier l'effet améliorant de la L-carnitine contre les lésions cardiaques induites par le this compound et le stress oxydatif chez les rats mâles .

Mécanisme D'action

Amethopterin, also known as Methotrexate, is a chemotherapy agent and immune-system suppressant . It has been widely used for the treatment of various diseases, including oncological, inflammatory, and pulmonary ones .

Target of Action

Amethopterin primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, Amethopterin disrupts the synthesis of nucleotides, thereby suppressing cell division .

Mode of Action

Amethopterin acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the conversion of dihydrofolate to the active tetrahydrofolate . This inhibition leads to a reduction in the synthesis of DNA, RNA, and proteins .

Biochemical Pathways

The major physiological interactions of Amethopterin include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting the folate pathway, Amethopterin disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA . This disruption leads to the suppression of inflammation and prevention of cell division .

Pharmacokinetics

Amethopterin exhibits a bioavailability of 60% at lower doses , which decreases at higher doses . It is metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . The majority of Amethopterin is excreted through urine (80-100%), with small amounts excreted in feces .

Result of Action

The inhibition of nucleotide synthesis by Amethopterin prevents cell division, leading to its use in the treatment of various cancers . It also suppresses inflammation, making it effective in the treatment of autoimmune diseases .

Action Environment

The action, efficacy, and stability of Amethopterin can be influenced by various environmental factors. For instance, in individuals with kidney problems, lower doses may be needed . Long-term treatment with Amethopterin requires regular checks for side effects .

Analyse Biochimique

Biochemical Properties

Amethopterin is a 4-amino analog of folic acid and is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR) . It interacts with this enzyme, leading to its inhibition .

Cellular Effects

Amethopterin has a broad range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Amethopterin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of DHFR .

Metabolic Pathways

Amethopterin is involved in the metabolic pathway of folic acid, where it acts as an inhibitor of the enzyme DHFR . This could also include any effects on metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82334-40-5 | |

| Record name | Methotrexate polyglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82334-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40859034 | |

| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60388-53-6, 51865-79-3, 59-05-2 | |

| Record name | DL-Amethopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Amethopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Amethopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)